molecular formula C12H10N2S B066042 5-(Pyrrol-1-yl)-2-methylbenzothiazole CAS No. 174079-72-2

5-(Pyrrol-1-yl)-2-methylbenzothiazole

Cat. No. B066042
M. Wt: 214.29 g/mol
InChI Key: FBMZDTXZLFXEBP-UHFFFAOYSA-N
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Patent
US06066443

Procedure details

5-Amino-2-methylbenzothiazole (30.0 g, 0.203 mol) and 2,5-dimethoxytetrahydrofuran (27.0 g, 0.204 mol) were combined with 90 mL of acetic acid and the solution was heated at reflux for 1 hr. The mixture was evaporated to a dark slurry and purified by column chromatography. This afforded 16.3 g (39% yield) of product, m.p. 91-96° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>C(O)(=O)C>[N:1]1([C:2]2[CH:3]=[CH:4][C:5]3[S:9][C:8]([CH3:10])=[N:7][C:6]=3[CH:11]=2)[CH:14]=[CH:18][CH:17]=[CH:16]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC=1C=CC2=C(N=C(S2)C)C1
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to a dark slurry
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)C=1C=CC2=C(N=C(S2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.